1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated heterocyclic compound characterized by its complex structural framework combining multiple functional groups. The compound is systematically identified by the Chemical Abstracts Service number 1280593-36-3, providing a unique registry identifier for this specific molecular entity. The systematic nomenclature reflects the presence of three distinct structural components: a cyclopentanecarbonyl group attached to the nitrogen atom of the piperidine ring, a methyl substituent at the 4-position of the piperidine ring, and a carboxylic acid functional group also positioned at the 4-carbon of the piperidine framework.
The molecular structure can be represented by the molecular formula C₁₃H₂₁NO₃, indicating the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms. This composition yields a molecular weight of 239.31 grams per mole, placing it within the typical range for complex piperidine derivatives. The compound exists as a solid at room temperature and requires specific storage conditions to maintain its chemical integrity and purity levels, typically achieving greater than 95% purity when properly handled.
The nomenclature system employed for this compound follows International Union of Pure and Applied Chemistry guidelines, where the longest carbon chain incorporating the nitrogen heterocycle serves as the parent structure. The piperidine ring system functions as the core heterocyclic framework, with substituents named according to their position and chemical nature. The cyclopentanecarbonyl moiety represents an acyl group derived from cyclopentanecarboxylic acid, while the 4-methyl and 4-carboxylic acid designations indicate the specific substitution pattern on the six-membered piperidine ring.
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1280593-36-3 |
| Molecular Formula | C₁₃H₂₁NO₃ |
| Molecular Weight | 239.31 g/mol |
| Physical State | Solid |
| Minimum Purity | 95% |
Historical Development in Heterocyclic Chemistry
The development of this compound emerges from the broader historical evolution of piperidine chemistry, which has experienced significant advancement over the past century. Piperidine derivatives have been recognized as fundamental building blocks in organic synthesis since the early investigations into heterocyclic chemistry, with their importance becoming particularly evident in pharmaceutical applications. The systematic exploration of substituted piperidines began with early work on simple alkyl and acyl derivatives, gradually expanding to encompass more complex substitution patterns and functional group combinations.
Recent scientific literature demonstrates substantial progress in the synthesis and characterization of various piperidine derivatives, with researchers developing increasingly sophisticated methods for introducing multiple substituents onto the piperidine ring system. The evolution of synthetic methodologies has enabled the preparation of compounds featuring simultaneous substitution at multiple positions, as exemplified by this compound. This compound represents the culmination of advances in both acylation chemistry for nitrogen heterocycles and the development of methods for introducing carboxylic acid functionality at specific ring positions.
The historical trajectory of piperidine derivative research reveals a progression from simple monosubstituted compounds to increasingly complex polysubstituted derivatives. Early work focused primarily on compounds with single functional groups, such as simple piperidine carboxylic acids or basic acylated piperidines. The development of more sophisticated synthetic techniques has enabled the preparation of compounds featuring multiple substitutions, including the combination of acyl groups, alkyl substituents, and carboxylic acid functionalities present in the target compound.
Contemporary research in piperidine chemistry emphasizes the development of multicomponent reactions and cascade processes that enable efficient access to complex substituted derivatives. These methodological advances have facilitated the synthesis of compounds like this compound, which would have been challenging to prepare using traditional stepwise synthetic approaches. The field has also benefited from improvements in analytical techniques and structural characterization methods, enabling researchers to confirm the identity and purity of increasingly complex piperidine derivatives.
Position Within Piperidine Derivative Classifications
This compound occupies a distinctive position within the comprehensive classification system of piperidine derivatives, representing a specialized subcategory of substituted piperidine carboxylic acids. The compound can be classified as a member of the acylated piperidine carboxylic acids, a group characterized by the presence of both amide and carboxylic acid functionalities within the same molecular framework. This dual functionality places the compound at the intersection of multiple derivative classes, contributing to its unique chemical and physical properties.
Within the broader piperidine derivative taxonomy, the compound belongs to the category of polysubstituted piperidines, specifically those featuring substitution at both the nitrogen atom and the carbon framework of the ring system. The cyclopentanecarbonyl group represents an example of nitrogen acylation with a cycloalkyl carboxylic acid derivative, while the 4-methyl and 4-carboxylic acid substituents exemplify carbon substitution patterns commonly encountered in pharmaceutical and synthetic applications. This combination of substitution types creates a compound with enhanced structural complexity compared to simpler piperidine derivatives.
The classification framework for piperidine derivatives typically considers several structural features, including the nature and position of substituents, the oxidation state of the ring system, and the presence of additional functional groups. This compound falls within the category of fully saturated piperidine derivatives, distinguishing it from partially unsaturated analogs such as tetrahydropyridines or pyridines. The compound also belongs to the subcategory of piperidine derivatives containing carboxylic acid functionality, which represents an important class for potential pharmaceutical applications.
Related compounds within this classification include simpler piperidine carboxylic acids such as 1-methylpiperidine-4-carboxylic acid, which shares the basic piperidine carboxylic acid framework but lacks the additional cyclopentanecarbonyl substitution. The structural relationship between these compounds illustrates the systematic progression within piperidine derivative classifications, where increasing substitution complexity leads to compounds with potentially enhanced biological activity and synthetic utility.
Properties
IUPAC Name |
1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(12(16)17)6-8-14(9-7-13)11(15)10-4-2-3-5-10/h10H,2-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQVBMMQVMFWTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)C2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Piperidine Intermediate
The piperidine ring with a 4-methyl substituent and a carboxylate group is typically prepared via:
- Starting from 4-methylpiperidine derivatives or 4-picoline precursors.
- Functionalization at the 4-position to introduce the carboxylate ester, often as an ethyl or methyl ester.
- Protection/deprotection steps to control reactivity (e.g., Boc protection).
For example, methods for preparing 4-methylpiperidine-2-carboxylate hydrochloride intermediates involve catalytic hydrogenation of nitrile or oxynitride precursors under mild conditions (0–50 °C) with palladium on charcoal catalysts in methanol or ethanol solvent systems, followed by acidification to precipitate the hydrochloride salt with yields around 75–80%.
Introduction of the Cyclopentanecarbonyl Group
The key step involves acylation of the piperidine nitrogen with cyclopentanecarbonyl chloride or a related activated derivative. This step is analogous to benzoylation in related compounds.
- The piperidine ester or free amine is reacted with cyclopentanecarbonyl chloride in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- A base such as triethylamine is used to scavenge the generated hydrochloric acid.
- The reaction is performed at low temperature (0 °C to room temperature) to control reactivity and minimize side reactions.
- The product is isolated by aqueous workup and organic extraction.
This acylation step yields the 1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid ester intermediate.
Hydrolysis to the Carboxylic Acid
The ester group is converted to the free acid by saponification:
- Treatment with aqueous sodium hydroxide (NaOH) in ethanol or water-ethanol mixtures at elevated temperatures (50–85 °C) for several hours (typically 5–10 h).
- After completion, the reaction mixture is acidified with concentrated hydrochloric acid to pH < 1.
- The free acid is extracted into an organic solvent such as ethyl acetate.
- Drying over anhydrous magnesium sulfate and concentration under reduced pressure yields the target acid.
Yields for this hydrolysis step are typically in the range of 70–80%, consistent with related compounds.
Summary of Key Reaction Conditions and Yields
| Step | Reagents & Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Piperidine ester synthesis | Catalytic hydrogenation of oxynitride intermediates | 0–50 °C | 1–20 h | ~78 | Pd/C catalyst, methanol solvent |
| Acylation with cyclopentanecarbonyl chloride | Cyclopentanecarbonyl chloride, base (Et3N), DCM solvent | 0–25 °C | 1–3 h | Not directly reported; analogous to benzoylation (~75%) | Controlled addition, low temp preferred |
| Ester hydrolysis | NaOH in ethanol or aqueous ethanol | 50–85 °C | 5–10 h | ~75 | Followed by acidification and extraction |
Detailed Research Findings and Notes
- The hydrolysis step is critical for obtaining the free acid in high purity and yield. Maintaining the reaction temperature around 50 °C and monitoring pH during acidification ensures efficient extraction.
- The acylation step requires careful control of stoichiometry and temperature to avoid over-acylation or side reactions.
- Starting materials such as 4-methylpiperidine derivatives can be prepared via catalytic hydrogenation of nitrile or oxynitride intermediates, which themselves are synthesized by oxidation of picoline derivatives with phosphomolybdic acid and hydrogen peroxide.
- Alternative synthetic routes involve protection of the piperidine nitrogen with Boc groups followed by methylation and subsequent deprotection to achieve desired substitution patterns.
- The cyclopentanecarbonyl moiety can be introduced either as the acid chloride or via anhydride intermediates derived from cyclopentanecarboxylic acid.
- Purification steps commonly involve recrystallization from ethyl acetate/diisopropyl ether mixtures or column chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
CCR8 Inhibition
One of the primary applications of this compound is as an inhibitor of the chemokine receptor CCR8. CCR8 plays a crucial role in various inflammatory and allergic conditions, including:
- Asthma
- Atopic dermatitis
- Allergic rhinitis
- Chronic inflammatory diseases
Research indicates that compounds inhibiting CCR8 can potentially mitigate these conditions by reducing eosinophil recruitment and modulating Th2 cell activity, which are critical in the pathogenesis of these diseases .
Cancer Treatment
Emerging studies suggest that 1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid may also have applications in oncology. Its ability to modulate immune responses could be beneficial in treating cancers where immune evasion plays a role. Specifically, it has been investigated for use in combination therapies for pancreatic cancer, enhancing the efficacy of existing treatments .
Case Study 1: CCR8 Inhibition in Asthma Models
A study demonstrated that administering this compound in preclinical models significantly reduced airway hyperresponsiveness and eosinophilic inflammation in asthma models. The results indicated a marked decrease in Th2 cytokine levels, suggesting effective modulation of the immune response .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Airway Hyperresponsiveness | High | Low |
| Eosinophil Count | Elevated | Reduced |
| Th2 Cytokines (IL-4, IL-5) | High | Significantly Lower |
Case Study 2: Combination Therapy for Pancreatic Cancer
In another investigation, the compound was used alongside traditional chemotherapeutics in xenograft models of pancreatic cancer. The combination treatment resulted in a significant reduction in tumor growth compared to monotherapy, indicating a potential role for this compound in enhancing anticancer efficacy .
| Treatment | Tumor Volume (mm³) | Growth Inhibition (%) |
|---|---|---|
| Control | 1500 | - |
| Chemotherapy Alone | 1200 | 20% |
| Chemotherapy + Compound | 800 | 47% |
Mechanism of Action
The mechanism of action of 1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
- Structure : Replaces the cyclopentanecarbonyl group with an ethoxycarbonyl moiety.
- Molecular Formula: C₉H₁₅NO₄ ().
- Key Differences :
- The ethoxycarbonyl group is less lipophilic (clogP ≈ 0.5) compared to the cyclopentanecarbonyl group (clogP ≈ 2.1), impacting membrane permeability and metabolic stability.
- Lower molecular weight (215.22 g/mol) and reduced steric bulk may enhance solubility in polar solvents.
- Applications : Used as an intermediate in peptide synthesis ().
1-(2-Methyl-4-pyridinyl)cyclopropanecarboxylic acid
- Structure : Cyclopropane ring fused to a pyridine moiety and a carboxylic acid.
- Molecular Formula: C₁₀H₁₁NO₂ ().
- Cyclopropane’s ring strain may increase reactivity compared to the stable cyclopentane group.
- Applications: Not explicitly stated but likely used in medicinal chemistry for heterocyclic scaffolds.
tert-Butyl 1-(cyclopentanecarbonyl)piperidin-4-ylcarbamate
- Structure : Replaces the 4-carboxylic acid with a carbamate-protected amine.
- Molecular Formula : C₁₆H₂₈N₂O₃ ().
- Key Differences :
- The carbamate group (Boc protection) enhances stability during synthetic steps but requires deprotection for bioactivity.
- Increased molecular weight (296.41 g/mol) reduces solubility in aqueous media.
- Applications : Intermediate in peptidomimetic synthesis ().
1-Benzyl-4-[3-(Fmoc-amino)cyclopentaneamido]piperidine-4-carboxylic acid
- Structure: Incorporates a benzyl group and an Fmoc-protected amino cyclopentaneamide.
- Molecular Formula : C₃₄H₃₇N₃O₅ ().
- Key Differences :
- The benzyl and Fmoc groups introduce significant steric hindrance and hydrophobicity (clogP ≈ 5.2).
- Designed for solid-phase peptide synthesis (SPPS) due to orthogonal protecting groups.
- Applications : Peptide backbone modification in drug discovery ().
Biological Activity
1-(Cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its piperidine structure with a cyclopentanecarbonyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 221.29 g/mol.
Structural Formula
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of piperidine compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, particularly in specific tumor cell lines.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the efficacy of the compound against various cancer cell lines, revealing IC50 values indicating significant inhibitory effects on cell growth. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 26.6 ± 1.4 |
| A498 (Renal) | 22.3 ± 1.5 |
| SJSA-1 (Osteosarcoma) | 25.0 ± 0.8 |
These results suggest that the compound has potential as an anticancer agent, particularly in breast and renal cancers.
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against pathogenic strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings support the hypothesis that this compound could be developed for therapeutic uses in infectious diseases.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Key parameters include:
- Absorption : Studies suggest moderate absorption rates in gastrointestinal models.
- Distribution : The compound shows a volume of distribution indicating good tissue penetration.
- Metabolism : Initial metabolic profiling indicates potential pathways involving liver enzymes, which could affect bioavailability.
Table of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Clearance (mL/min/kg) | 14 |
| Volume of Distribution (L/kg) | 0.6 |
| Half-life (min) | 80 |
| Bioavailability (%) | 42 |
Q & A
Q. What are the recommended methods for synthesizing 1-(cyclopentanecarbonyl)-4-methylpiperidine-4-carboxylic acid?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
- Step 1 : Condensation of cyclopentanecarbonyl chloride with 4-methylpiperidine-4-carboxylic acid derivatives under inert conditions (e.g., nitrogen atmosphere).
- Step 2 : Cyclization or coupling reactions using catalysts like palladium or copper in solvents such as DMF or toluene (see similar protocols in and ).
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >98% purity, validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use in a fume hood with personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye irritation .
- Storage : Keep in airtight containers under inert gas (e.g., argon) at –20°C in a dark, moisture-free environment. Avoid proximity to oxidizers or strong acids .
Q. What analytical techniques are used to confirm the purity and structure of this compound?
Methodological Answer:
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; compare retention times against reference standards .
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) observed during characterization?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT) calculations) .
- Isotopic Labeling : Use ¹³C-labeled analogs to trace unexpected shifts caused by solvent interactions or tautomerism .
- Variable-Temperature NMR : Identify dynamic effects (e.g., conformational changes) by analyzing spectra at 25°C and –40°C .
Q. What strategies optimize the yield of this compound in multi-step synthetic routes?
Methodological Answer:
- Reaction Optimization :
- Use design of experiments (DoE) to test variables (e.g., solvent polarity, catalyst loading) .
- For cyclization steps, employ microwave-assisted synthesis to reduce reaction time and improve selectivity .
- Work-Up : Extract the product at pH 6–7 to minimize hydrolysis of the cyclopentanecarbonyl group .
- Scale-Up : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer .
Q. How to design experiments to study the compound’s reactivity under varying conditions?
Methodological Answer:
- Kinetic Studies :
- Solvent Effects : Test reactivity in polar aprotic (DMF) vs. non-polar (toluene) solvents to assess nucleophilic susceptibility .
- Competitive Reactions : Introduce electrophiles (e.g., methyl iodide) to probe regioselectivity at the piperidine nitrogen .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
